4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the quinoline moiety in this compound adds to its potential biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the condensation of 4-chloro-3-methylbenzenesulfonyl chloride with 3-aminoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial growth. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- 4-chloro-N-(2-{(2E)-2-[(2-chloro-7-methyl-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide
Uniqueness
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-3-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3 |
InChI Key |
LOTDITRVZPVXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Origin of Product |
United States |
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